2-pyrrolidin-1-yl-4,5-dihydro-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-yl-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-6-10(5-1)7-8-3-4-9-7/h1-6H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEUSSATWKFINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Pyrrolidin 1 Yl 4,5 Dihydro 1h Imidazole and Its Derivatives
Established Synthetic Pathways to 4,5-Dihydro-1H-imidazoles (2-Imidazolines)
The formation of the 4,5-dihydro-1H-imidazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. These methods often involve the cyclization of a C-N-C-C-N backbone.
Condensation Reactions for Imidazoline (B1206853) Ring Formation
The most traditional and widely employed method for synthesizing the 2-imidazoline ring is through the condensation of a 1,2-diamine, typically ethylenediamine (B42938), with a variety of carbonyl compounds or their derivatives. This approach is versatile, allowing for the introduction of diverse substituents at the 2-position of the imidazoline ring. Common condensation partners include nitriles, esters, carboxylic acids, and aldehydes.
For the synthesis of 2-amino substituted imidazolines, such as the target compound, a common precursor is a guanidine (B92328) or a related synthon. For instance, the reaction of an amine with a 2-substituted imidazoline ring bearing a suitable leaving group at the C-2 position can yield the desired product. Another approach involves the cyclization of a 1,2-ethylenediamine precursor that already contains the desired substituent.
A plausible route to 2-pyrrolidin-1-yl-4,5-dihydro-1H-imidazole involves the reaction of ethylenediamine with a pyrrolidine-containing electrophile. One such electrophile is N-cyanopyrrolidine, which can be prepared from pyrrolidine (B122466) and cyanogen (B1215507) bromide. The reaction would proceed through a cyclic guanidine intermediate that then cyclizes to form the imidazoline ring.
Table 1: Examples of Condensation Reactions for 2-Imidazoline Synthesis
| Diamine | Condensation Partner | Product | Reference |
|---|---|---|---|
| Ethylenediamine | Aldehydes | 2-Substituted-2-imidazolines | organic-chemistry.org |
| Ethylenediamine | Nitriles | 2-Substituted-2-imidazolines | nih.gov |
| Ethylenediamine | Esters | 2-Substituted-2-imidazolines | General Knowledge |
One-Pot Synthetic Strategies for Dihydroimidazole (B8729859) Scaffolds
Modern organic synthesis emphasizes efficiency and sustainability, leading to the development of one-pot reactions for the construction of complex molecules from simple precursors. Several one-pot methods for the synthesis of 2-imidazolines have been reported. These often involve multi-component reactions where three or more reactants are combined in a single reaction vessel to generate the final product, avoiding the need for isolation of intermediates.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. The synthesis of 2-imidazolines has benefited from this technology.
Microwave irradiation can be effectively used in the intramolecular Staudinger/aza-Wittig cyclization of in situ generated urea (B33335) intermediates to construct 2-aminoimidazolines. organic-chemistry.org This method provides a rapid and efficient route to these valuable compounds.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 2-Aminoimidazoline (B100083) Derivative
| Method | Reaction Time | Yield |
|---|---|---|
| Conventional Heating | Several hours | Moderate |
Solvent-Free Reaction Conditions
The use of organic solvents in chemical synthesis is a major contributor to chemical waste and environmental pollution. Consequently, the development of solvent-free reaction conditions is a key aspect of green chemistry. The synthesis of 2-imidazolines has been successfully achieved under solvent-free conditions. For instance, the synthesis of 2-aminoimidazoline hydrochloride from guanidinium (B1211019) hydrochloride has been reported to proceed in quantitative yield under solvent-free conditions. researchgate.net These methods are not only environmentally benign but can also simplify the work-up and purification procedures.
Catalytic Approaches in Imidazoline Synthesis
Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Various catalytic systems have been developed for the synthesis of 2-imidazolines.
Palladium-catalyzed cyclization of 2,3-allenyl amines with aryl iodides has been reported to produce polysubstituted 2-imidazoline derivatives. organic-chemistry.org Furthermore, copper acetate (B1210297) in the presence of an oxidant has been used to catalyze the synthesis of 2-imidazolines from aldehydes and ethylenediamine. These catalytic methods offer advantages in terms of substrate scope and functional group tolerance.
Green Chemistry Principles in the Synthesis of 4,5-Dihydro-1H-imidazoles
The principles of green chemistry are increasingly being integrated into the design of synthetic routes. For the synthesis of 2-imidazolines, several environmentally friendly approaches have been developed. A mild and efficient process for the synthesis of 2-imidazolines utilizes hydrogen peroxide as an oxidant in the presence of sodium iodide. organic-chemistry.org This method avoids the use of hazardous reagents and generates water as the primary byproduct. The use of water as a solvent and the development of catalytic, solvent-free, and one-pot procedures all contribute to the green synthesis of this important class of heterocyclic compounds.
Synthetic Strategies for Pyrrolidine Moiety Introduction
The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmacologically active compounds. researchgate.net Its construction is a key step in the synthesis of the target molecule, and various strategies have been developed for its formation.
Intramolecular Cyclization Methods for Pyrrolidine Ring Formation
Intramolecular cyclization is a powerful strategy for forming the pyrrolidine skeleton from acyclic precursors. These methods often involve the formation of a carbon-nitrogen bond to close the five-membered ring.
One prominent approach is the intramolecular hydroamination of unsaturated carbon-carbon bonds, where an amine attacks an alkene or alkyne within the same molecule. researchgate.net This can be catalyzed by various metals. Another key method is the insertion of a nitrene species into a C(sp³)–H bond, which provides a direct route to C-N bond formation and cyclization. researchgate.net
Copper-catalyzed intramolecular C–H amination of N-halide amides has also been developed for synthesizing pyrrolidines. nih.govmdpi.com This method can provide good chemo-, regio-, and stereoselectivity. For instance, N-fluoride amides can be cyclized using copper complexes as precatalysts. nih.gov Additionally, iodocyclization of enantiopure homoallylic sulfonamides has proven to be a valuable route for the asymmetric synthesis of trans-2,5-disubstituted pyrrolidines. nih.gov
A summary of selected intramolecular cyclization methods is presented below.
| Method | Precursor Type | Key Transformation | Catalyst/Reagent | Ref. |
| Hydroamination | Unsaturated Amines | C-N bond formation via amine addition to C-C multiple bond | Metal Catalysts | researchgate.net |
| C-H Amination | N-Halide Amides | Nitrene insertion into a C(sp³)–H bond | Copper Complexes | nih.gov |
| Iodocyclization | Homoallylic Sulfonamides | Iodine-mediated cyclization | Iodine | nih.gov |
| Alkene Cyclization | N-alkenylnitrones | [3,3']-sigmatropic rearrangement | Thermal/Lewis Acid | researchgate.net |
Transition Metal-Catalyzed Pyrrolidine Synthesis
Transition metals play a crucial role in modern organic synthesis, enabling efficient and selective formation of complex molecules. nih.gov Various transition metal-catalyzed reactions have been employed to construct the pyrrolidine ring.
Palladium-catalyzed cascade transformations of functionalized alkynes can produce pyrrolizine-fused heterocycles, demonstrating a powerful method for building complex scaffolds that include the pyrrolidine ring. nih.gov Copper complexes are particularly versatile, catalyzing C(sp³)–H bond amination processes that can proceed through various oxidation states from Cu(I) to Cu(III). nih.gov Mechanistic studies on copper-catalyzed intramolecular C-H amination using N-fluoro and N-chloro amides have provided insight into these reaction pathways, highlighting the intermediacy of Cu-F bond formation. nih.govmdpi.com
Furthermore, iridium-catalyzed reductive azomethine ylide generation from tertiary amides allows for subsequent [3+2] cycloaddition reactions with dipolarophiles to furnish highly functionalized pyrrolidines in a one-pot process. organic-chemistry.org
| Catalyst System | Reaction Type | Substrates | Key Features | Ref. |
| Palladium(II) | Cascade Transformation | Functionalized internal alkynes | High skeletal diversity, regioselectivity | nih.gov |
| Copper(I)/Copper(II) | Intramolecular C-H Amination | N-halide amides | Good functional group tolerance | nih.gov |
| Iridium(I) | Reductive [3+2] Cycloaddition | Tertiary amides and dipolarophiles | One-pot synthesis of functionalized pyrrolidines | organic-chemistry.org |
Multi-Component Reactions for Pyrrolidine Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single operation, have become a cornerstone of efficient chemical synthesis. beilstein-journals.org They offer significant advantages such as high atom economy, step economy, and reduced waste compared to traditional multi-step approaches. mdpi.com
The 1,3-dipolar cycloaddition reaction is a classic and extensively studied MCR for preparing five-membered heterocycles like pyrrolidine. researchgate.net This reaction typically involves an azomethine ylide (the 1,3-dipole) reacting with an alkene (the dipolarophile) to form the pyrrolidine ring. researchgate.net The stereoselectivity of this reaction can be controlled by the geometry of the ylide and the orientation of the substituents on the dipolarophile. researchgate.net
Recent advancements have focused on developing eco-friendly MCRs for synthesizing polysubstituted pyrrolidinones and pyrrolidine-2,3-diones from simple starting materials like aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate. beilstein-journals.orgnih.gov These reactions provide rapid access to complex and functionally diverse pyrrolidine structures. beilstein-journals.org
Convergent and Divergent Synthetic Approaches for the Compound's Assembly
The assembly of the final this compound structure can be achieved through either convergent or divergent synthetic pathways.
A convergent synthesis involves preparing the pyrrolidine and imidazoline precursors separately and then coupling them in a final step. A notable example is found in the synthesis of intermediates for the hepatitis C drug Elbasvir. nih.gov In this approach, a chiral pyrrolidine derivative, such as (S)-prolinol, is first oxidized to the corresponding aldehyde. This aldehyde then undergoes a condensation reaction with glyoxal (B1671930) and ammonia (B1221849) to form the 2-(pyrrolidin-2-yl)-1H-imidazole core. nih.gov A similar strategy could involve the reaction of a pyrrolidine-derived ester with ethylenediamine to generate the imidazoline ring. nih.gov
A divergent synthesis would start from a common intermediate that could be selectively modified to produce a variety of derivatives. For instance, a suitably functionalized pyrrolidine precursor could be reacted with different reagents to form various heterocyclic systems, including the desired imidazoline ring. Palladium(II)-catalyzed cascade transformations of functionalized alkynes represent a divergent approach, where catalyst and solvent control can lead to different fused heterocyclic systems, including those containing a pyrrolidine ring. nih.gov By carefully choosing the reaction partners and conditions, one could potentially direct the synthesis toward the target 2-pyrrolidinyl imidazoline structure or its analogs.
Mechanistic Investigations of Synthesis Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. For the synthesis of the pyrrolidine moiety, mechanistic studies have been conducted on several key reactions. In the copper-catalyzed intramolecular C-H amination of N-fluoride amides, a catalytic cycle involving Cu(I)/Cu(II) oxidation states has been proposed based on experimental and density functional theory (DFT) investigations. nih.gov Evidence supports the formation of a copper-fluoride intermediate during the reaction pathway. nih.gov
The formation of the 2-imidazoline ring typically proceeds through a well-established condensation mechanism. When an ester is reacted with ethylenediamine, the reaction is believed to initiate with a nucleophilic attack of one of the amine groups of ethylenediamine on the ester carbonyl, followed by elimination of the alcohol. Subsequent intramolecular cyclization via attack of the second amine group and elimination of water yields the 2-imidazoline ring. nih.gov Similarly, the reaction of nitriles with ethylenediamine, often catalyzed, leads to the formation of the imidazoline ring. chemicalbook.com
Stereoselective Synthesis of Enantiopure this compound Analogs
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. Stereoselective synthesis of analogs of this compound can be achieved by employing chiral starting materials or chiral catalysts.
The most common strategy involves using a pre-existing chiral center from the "chiral pool." nih.gov Proline and its derivatives, such as (S)-prolinol, are readily available, optically pure starting materials that can be used to introduce a defined stereocenter into the pyrrolidine ring. mdpi.comnih.gov For example, the synthesis of a key intermediate for the drug Elbasvir starts with (S)-prolinol, ensuring the final pyrrolidinyl-imidazole product has the desired (S)-configuration. nih.gov
Another approach is substrate-controlled diastereoselective synthesis. For instance, the iodocyclization of enantiopure homoallylic sulfonamides, derived from sulfinimines, affords trans-2,5-disubstituted 3-iodopyrrolidines with high stereoselectivity. nih.gov Asymmetric catalysis provides a further avenue, where a chiral catalyst directs the formation of a specific enantiomer. Chiral imidazoline ligands themselves are widely used in asymmetric metal catalysis, highlighting the importance of this scaffold in stereoselective synthesis. researchgate.net The addition of malonates to nitrostyrenes in the presence of chiral Mg²⁺ or Ni²⁺ complexes can produce Michael adducts with two stereocenters, which serve as precursors for enantiopure 4,5-disubstituted pyrrolidin-2-ones. bohrium.com
| Strategy | Description | Example | Ref. |
| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials. | Synthesis of Elbasvir intermediate from (S)-prolinol. | nih.gov |
| Substrate-Controlled Diastereoselectivity | An existing chiral center in the substrate directs the stereochemical outcome of a reaction. | Iodocyclization of enantiopure homoallylic sulfonamides. | nih.gov |
| Asymmetric Catalysis | A chiral catalyst is used to induce enantioselectivity in a reaction with a prochiral substrate. | Michael addition using chiral Mg²⁺ or Ni²⁺ catalysts to create precursors for chiral pyrrolidin-2-ones. | bohrium.com |
Advanced Spectroscopic and Analytical Characterization of 2 Pyrrolidin 1 Yl 4,5 Dihydro 1h Imidazole
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" and identifying key functional groups.
The IR spectrum of 2-pyrrolidin-1-yl-4,5-dihydro-1H-imidazole is expected to show several characteristic absorption bands:
N-H Stretch: A broad band in the region of 3400-3200 cm⁻¹, characteristic of the N-H bond in the dihydroimidazole (B8729859) ring. researchgate.net
C-H Stretch: Multiple bands just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) corresponding to the stretching vibrations of the C-H bonds in the methylene (B1212753) groups of both rings. vscht.cz
C=N Stretch: A strong, sharp absorption band in the region of 1680-1620 cm⁻¹ is a key diagnostic peak for the amidine C=N double bond in the dihydroimidazole ring. researchgate.netlibretexts.org
C-N Stretch: Bands in the 1350-1000 cm⁻¹ region can be attributed to the C-N single bond stretching vibrations of both the pyrrolidine (B122466) and dihydroimidazole rings. researchgate.net
CH₂ Bending: Scissoring and rocking vibrations for the methylene groups will appear in the fingerprint region, typically around 1470-1450 cm⁻¹. vscht.czs-a-s.org
Characteristic IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3400 - 3200 | Medium-Broad |
| C-H Stretch (sp³) | 2980 - 2850 | Strong |
| C=N Stretch (Amidine) | 1680 - 1620 | Strong |
| CH₂ Bending | 1470 - 1450 | Medium |
Note: The exact positions and intensities of these bands can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions such as hydrogen bonding.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org The electronic transitions are primarily associated with the presence of chromophores, which are functional groups containing valence electrons with low excitation energy.
The structure of this compound contains a C=N (imine) group within the dihydroimidazole ring, which acts as a chromophore. The nitrogen atoms also possess non-bonding electrons (n-electrons). Consequently, the following electronic transitions are anticipated:
π → π* transitions: Associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the C=N double bond. These transitions are typically of high intensity. youtube.com
n → π* transitions: Involving the excitation of a non-bonding electron from a nitrogen atom to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. youtube.com
σ → σ* and n → σ* transitions: These transitions require higher energy and typically occur in the far-UV region (below 200 nm), which is often outside the range of standard UV-Vis spectrophotometers. libretexts.org
The solvent in which the analysis is performed can influence the wavelength of maximum absorption (λmax). Polar solvents may cause a blue shift (hypsochromic shift) for n → π* transitions and a red shift (bathochromic shift) for π → π* transitions. Furthermore, the pH of the solution can significantly affect the electronic transitions due to the presence of basic nitrogen atoms. Protonation of these nitrogens can alter the electronic structure and, consequently, the absorption spectrum.
Interactive Data Table: Expected Electronic Transitions
| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |
| π → π | C=N | 200-400 nm | High |
| n → π | C=N, N | 250-600 nm | Low |
| n → σ | N-C, N-H | <200 nm | Medium |
| σ → σ | C-C, C-N, C-H | <200 nm | High |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron impact (EI) ionization would likely lead to the formation of a molecular ion (M+•), whose mass-to-charge ratio (m/z) would confirm the molecular weight.
The fragmentation of the molecular ion is expected to occur at the weakest bonds and lead to the formation of stable fragments. Plausible fragmentation pathways for this compound could involve:
Cleavage of the pyrrolidine ring: This could occur via the loss of ethylene (B1197577) (C2H4) or other small neutral fragments.
Fission of the bond between the two rings: This would result in ions corresponding to the pyrrolidinyl cation and the dihydroimidazolyl radical, or vice versa.
Fragmentation of the dihydroimidazole ring: This is a common pathway for imidazoline (B1206853) derivatives and could involve the loss of HCN or other nitrogen-containing fragments. The fragmentation patterns of related heterocyclic systems like 1,2,4-oxadiazoles often involve cleavage of the heterocyclic ring. researchgate.net
High-resolution mass spectrometry (HRMS) would be instrumental in determining the exact elemental composition of the molecular ion and its fragments, further confirming the proposed structure.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Fragment Structure | Proposed Fragmentation Pathway | Expected m/z |
| [C7H13N3]+• (Molecular Ion) | Ionization of the parent molecule | 139 |
| [C4H8N]+ | Cleavage of the bond between the rings | 70 |
| [C3H5N2]+ | Cleavage of the bond between the rings | 69 |
| [C5H8N2]+• | Loss of C2H5 from the pyrrolidine ring | 110 |
X-Ray Diffraction (XRD) for Single Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal provides unequivocal proof of structure by determining the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific XRD data for this compound is not available, analysis of closely related structures, such as 2-p-tolyl-4,5-dihydro-1H-imidazole, offers valuable insights. nih.govnih.gov
In the crystal structure of similar imidazoline derivatives, molecules are often linked by intermolecular N-H···N hydrogen bonds, forming one-dimensional chains. nih.govresearchgate.net The crystal structure may be further stabilized by other interactions such as C-H···π and π-π stacking interactions if aromatic rings are present. nih.govresearchgate.net For this compound, it is highly probable that N-H···N hydrogen bonds involving the N-H of the dihydroimidazole ring and a nitrogen atom of an adjacent molecule would be a dominant feature in its crystal packing. The planarity of the five-membered rings and the dihedral angle between them would also be key structural parameters determined by XRD. nih.gov
Interactive Data Table: Expected Crystallographic Parameters (based on related structures)
| Parameter | Expected Value/Feature | Reference Compound |
| Crystal System | Monoclinic or Triclinic | 2-p-tolyl-4,5-dihydro-1H-imidazole nih.gov |
| Space Group | P21/c or P-1 | 2-p-tolyl-4,5-dihydro-1H-imidazole nih.gov, Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com |
| Key Intermolecular Interaction | N-H···N Hydrogen Bonds | 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine researchgate.net |
| Ring Conformation | Near planar for both rings | 2-p-tolyl-4,5-dihydro-1H-imidazole nih.gov |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation of this compound from any impurities and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity determination of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of the polar this compound.
Key aspects of method development would include:
Stationary Phase: A C18 column is a common choice for the separation of polar compounds. nih.gov
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. researchgate.net The pH of the aqueous phase would be critical to control the ionization state of the analyte and achieve good peak shape.
Detection: A UV detector set at the λmax determined by UV-Vis spectroscopy would be appropriate.
Validation: The developed method would need to be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 μm) and higher pressures. This results in significantly improved resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. A developed HPLC method for this compound could be readily transferred to a UPLC system to take advantage of these benefits, which is particularly useful for high-throughput analysis.
Gas Chromatography (GC) Considerations (e.g., volatility enhancement through derivatization)
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its expected low volatility and high polarity, stemming from the presence of N-H bonds capable of hydrogen bonding. gcms.cz To make the compound amenable to GC analysis, a derivatization step is necessary to increase its volatility and thermal stability. researchgate.net
A common derivatization technique for compounds containing active hydrogens (like in N-H groups) is silylation . gcms.cz This involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com The resulting TMS derivative is more volatile and less polar, making it suitable for GC analysis. sigmaaldrich.com The choice of derivatization reagent and reaction conditions (temperature, time) would need to be optimized to ensure a complete reaction. sigmaaldrich.comresearch-solution.com
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental analytical technique extensively utilized in synthetic organic chemistry for its simplicity, speed, and cost-effectiveness. nih.govchemistryhall.com It is an indispensable tool for qualitatively monitoring the progress of a chemical reaction by observing the consumption of starting materials and the formation of products. chemistryhall.com In the context of the synthesis of this compound, TLC provides a rapid assessment of the reaction's status, aiding in the determination of reaction completion and in the preliminary identification of the product.
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. chemistryhall.com For the analysis of this compound, a polar stationary phase, such as silica (B1680970) gel (SiO2), is typically employed. nih.govchemistryhall.com The mobile phase, or eluent, is a solvent or a mixture of solvents that travels up the stationary phase by capillary action. chemistryhall.com
In a typical synthesis, aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. The starting materials and the product, possessing different polarities, will travel up the TLC plate at different rates, resulting in distinct spots. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system.
For the synthesis of this compound, a common route involves the reaction of a suitable precursor with ethylenediamine (B42938). The progress of such a reaction can be effectively monitored using TLC. organic-chemistry.org A suitable mobile phase for this analysis would be a mixture of a non-polar solvent and a polar solvent, such as hexane (B92381) and ethyl acetate, to achieve optimal separation of the reactant and product spots. acs.orgrsc.org Visualization of the spots can be achieved under UV light, or by using chemical staining agents like potassium permanganate (B83412) or ninhydrin, especially if the compounds are not UV-active. beilstein-journals.org
A representative TLC analysis for the synthesis of this compound is detailed in the table below. This data illustrates the change in the TLC profile of the reaction mixture over time.
| Time (hours) | Starting Material Spot (Rf) | Product Spot (Rf) | Observations |
|---|---|---|---|
| 0 | 0.65 | - | A single, prominent spot corresponding to the starting material is observed. |
| 1 | 0.65 | 0.30 | The intensity of the starting material spot has decreased, and a new, more polar spot corresponding to the product has appeared. |
| 3 | 0.65 | 0.30 | The intensity of the starting material spot is significantly diminished, while the product spot has become more intense. |
| 5 | - | 0.30 | The starting material spot is no longer visible, indicating the completion of the reaction. Only the product spot is observed. |
Table 1. Representative TLC Data for Monitoring the Synthesis of this compound. Stationary Phase: Silica Gel 60 F254; Mobile Phase: Hexane/Ethyl Acetate (1:1).
The data presented in the table demonstrates the gradual consumption of the less polar starting material and the concurrent formation of the more polar product, this compound. The reaction is considered complete when the spot corresponding to the starting material is no longer detectable on the TLC plate. This qualitative monitoring is crucial for optimizing reaction conditions and for deciding the appropriate time for reaction work-up and product isolation.
Theoretical and Computational Chemistry Studies on 2 Pyrrolidin 1 Yl 4,5 Dihydro 1h Imidazole
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for studying the properties of molecules like 2-pyrrolidin-1-yl-4,5-dihydro-1H-imidazole. A typical DFT study would involve a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to accurately model the electronic system.
Electronic Structure Analysis and Bonding Characterization
A primary goal of DFT analysis is to elucidate the electronic structure. For this compound, this involves examining the distribution of electron density, the nature of chemical bonds, and the charges on each atom. The central C-N3 core of the molecule features a delocalized π-system characteristic of guanidines, where the positive charge is shared among the nitrogen atoms and the central carbon.
Natural Bond Orbital (NBO) analysis would be used to quantify the charge distribution. The nitrogen atoms of the imidazoline (B1206853) ring and the exocyclic pyrrolidinyl nitrogen would be expected to carry significant negative charge, making them potential sites for electrophilic attack. Conversely, the central carbon atom of the imidazoline ring would likely exhibit a positive charge. The bonding character would be primarily covalent, with significant polarization in the C-N bonds.
Geometrical Optimization and Conformational Analysis
DFT is used to find the most stable three-dimensional structure of a molecule by minimizing its energy. For this compound, the geometry optimization would reveal key bond lengths, bond angles, and dihedral angles. The imidazoline ring is expected to adopt a non-planar, likely twisted or envelope, conformation. The pyrrolidine (B122466) ring also possesses significant flexibility and can exist in various puckered conformations.
The rotational barrier around the C-N bond connecting the two ring systems would be a key parameter, determining the relative orientation of the rings. A full conformational analysis would identify the global minimum energy structure as well as other low-energy conformers that could be present at room temperature.
Below is a hypothetical data table representing the kind of results a DFT geometrical optimization at the B3LYP/6-31G(d,p) level might produce for the key structural parameters of the molecule.
Hypothetical Optimized Geometrical Parameters| Parameter | Description | Predicted Value |
|---|---|---|
| r(C2-N_exo) | Bond length between imidazoline C2 and pyrrolidine N | ~1.37 Å |
| r(C2-N1) | Bond length within the imidazoline ring | ~1.35 Å |
| r(N1-C5) | Bond length within the imidazoline ring | ~1.47 Å |
| ∠(N_exo-C2-N1) | Bond angle around the central carbon | ~122° |
| ∠(C2-N1-C5) | Bond angle within the imidazoline ring | ~110° |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
DFT calculations are highly effective in predicting spectroscopic properties.
NMR: The magnetic shielding tensors for each nucleus (¹H and ¹³C) can be calculated and converted into chemical shifts. These predicted shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.
IR: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. This generates a theoretical IR spectrum, where specific peaks can be assigned to the stretching and bending modes of functional groups, such as N-H, C-N, and C-H bonds.
UV-Vis: Time-dependent DFT (TD-DFT) can predict the electronic excitation energies and oscillator strengths. This information corresponds to the absorption maxima (λ_max) in a UV-Vis spectrum, providing insight into the electronic transitions within the molecule, often related to the π-system of the guanidine (B92328) core.
Reactivity Prediction and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. globethesis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org
The HOMO represents the ability to donate electrons and is associated with nucleophilicity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the exocyclic nitrogen and the non-protonated nitrogen of the imidazoline ring.
The LUMO represents the ability to accept electrons and is associated with electrophilicity. The LUMO would likely be distributed over the C=N bond of the imidazoline ring.
The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. jes.or.jp Various reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.
Below is a hypothetical table of FMO-derived parameters.
Hypothetical Frontier Orbital Properties| Parameter | Value (eV) | Description |
|---|---|---|
| E_HOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | 1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the molecule's dynamic behavior over time. rsc.orgnih.gov By simulating the motion of atoms according to classical mechanics, MD can provide a comprehensive picture of the conformational space accessible to the molecule at a given temperature. For a flexible molecule like this compound, MD simulations would be crucial for understanding the puckering of both rings and the rotation around the interconnecting bond, revealing the most populated conformations and the transitions between them.
Quantum Chemical Calculations for Reaction Pathway Energetics
Quantum chemical methods, particularly DFT, can be used to map out the entire energy profile of a chemical reaction. This involves locating the transition state (TS) structure, which is the maximum energy point along the reaction coordinate, and calculating its energy relative to the reactants and products. This "activation energy" is the primary determinant of the reaction rate. For this compound, one could study protonation reactions, where the relative energies for protonating each of the three nitrogen atoms could be calculated to predict the most basic site. Furthermore, the energetics of its tautomerization or potential decomposition pathways could be investigated to understand its stability and chemical behavior under various conditions.
In Silico Modeling of Molecular Interactions with Chemical Entities (e.g., host-guest systems, computational docking for binding modes)
Computational docking serves as a powerful tool to predict the binding orientation and affinity of a small molecule to a macromolecular target. For derivatives of imidazole (B134444) and pyrrolidine, these studies are crucial in fields like drug discovery to elucidate structure-activity relationships.
Computational Docking for Binding Modes
Molecular docking studies on various imidazole-containing compounds have revealed key insights into their binding mechanisms. For instance, a series of novel imidazole and 2-amino pyrimidine (B1678525) derivatives were designed and subjected to virtual screenings to identify potential anticancer agents targeting human CDK2 protein. dergipark.org.tr The derivatives that exhibited drug-like properties were further analyzed through molecular docking to predict their binding interactions. dergipark.org.tr
In a similar vein, computational investigations of pyrrolidine derivatives as inhibitors of the MDM2-p53 interaction have highlighted the critical amino acid residues responsible for ligand-protein interactions. scispace.com A newly designed compound from this class, Pred 01, demonstrated a high affinity with a binding energy of -9.4 kcal/mol. scispace.com Such studies underscore the importance of specific structural features in determining binding affinity.
The binding interactions of various heterocyclic compounds are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or pi-cation interactions. For example, in a study of imidazole-thiazole hybrids, docking simulations showed that the imidazole nitrogen can form hydrogen bonds with amino acid residues like LYS 745 and MET 793 in the active site of a protein. nih.gov The imidazole ring itself can also participate in п-cation interactions with residues such as ARG249. nih.gov
The table below summarizes representative docking results for related heterocyclic compounds, illustrating the types of interactions and binding energies observed.
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interactions |
| Pyrrolidine Derivative (Pred 01) | MDM2 (4LWU) | -9.4 | Not specified |
| Pyrrolidine Derivative (N°04) | MDM2 (4LWU) | -8.8 | Not specified |
| Imidazole-Thiazole Derivative (5a) | 5BNS | Not specified | п-cation interaction with ARG249 |
| Imidazole-Thiazole Derivative (5d) | 6LUD | Not specified | H-bond with MET 793, H-bond with LEU 718 |
These findings suggest that this compound would likely engage in similar interactions. The nitrogen atoms of the imidazoline ring are potential hydrogen bond acceptors and donors, while the pyrrolidine ring can participate in hydrophobic interactions.
Host-Guest Systems
The principles of molecular recognition in host-guest chemistry can also be explored using computational methods. These systems rely on noncovalent interactions, much like protein-ligand binding. nih.gov While specific host-guest studies for this compound are not documented, research on related structures provides valuable insights.
For example, the interactions between tetramethyl cucurbit dergipark.org.truril (a host molecule) and 2-heterocyclic-substituted benzimidazole (B57391) derivatives (guest molecules) have been investigated. rsc.org These studies revealed the formation of 1:1 host-guest complexes driven primarily by hydrogen bonding and ion-dipole interactions. rsc.org Computational analysis, often using Density Functional Theory (DFT), can help to elucidate the geometries and stabilities of such complexes.
DFT calculations are also employed to understand the structural and electronic properties of imidazoline derivatives, which can influence their interaction in host-guest systems. researchgate.netacs.org These theoretical studies can predict the most stable conformations and the nature of intramolecular hydrogen bonds, which are crucial for pre-organization and binding to a host. acs.org
The binding affinities in host-guest systems can be quantified by association constants (Kassoc). For instance, the complexation of amino acid derivatives with a cyclo dergipark.org.traramide host has been studied, revealing binding constants in the range of (5.60 ± 0.01) × 10² M⁻¹ to (3.81 ± 0.03) × 10³ M⁻¹. mdpi.com These affinities are attributed to a combination of hydrogen bonding and π-interactions. mdpi.com
Chemical Reactivity and Derivatization Strategies of 2 Pyrrolidin 1 Yl 4,5 Dihydro 1h Imidazole
Electrophilic Substitution Reactions on the Imidazole (B134444) Ring
The imidazoline (B1206853) ring in 2-pyrrolidin-1-yl-4,5-dihydro-1H-imidazole, while not aromatic, possesses a π-system associated with the C=N double bond of the amidine functionality. However, classical electrophilic aromatic substitution reactions are not characteristic of this saturated heterocyclic system. Instead, reactions with electrophiles are more likely to occur at the nitrogen atoms, which are the primary sites of basicity and nucleophilicity.
Electrophilic attack on the imidazole ring itself is not a facile process due to the electron-withdrawing effect of the nitrogen atoms. Any potential electrophilic substitution would likely require harsh reaction conditions and may lead to a mixture of products or decomposition. The reactivity of the imidazoline ring towards electrophiles is significantly lower compared to aromatic systems like imidazole or pyrrole. quora.com In related azole heterocycles like imidazole and pyrazole (B372694), electrophilic substitution is a known reaction, with the position of substitution being influenced by the nitrogen atoms. quora.com For instance, pyrazole typically undergoes electrophilic substitution at the 4-position, while imidazole is substituted at the 5-position. quora.com
Nucleophilic Attack Pathways and Regioselectivity
The most electrophilic site in this compound is the carbon atom of the C=N double bond within the imidazoline ring. This carbon is susceptible to nucleophilic attack, a characteristic reaction of imines and related functional groups. The regioselectivity of such an attack would favor this carbon due to the polarization of the double bond, with the nitrogen atom bearing a partial negative charge and the carbon atom a partial positive charge.
The nucleophilicity of related imidazoline-derived enamines has been studied, providing insights into the potential reactivity of the exocyclic amino group. nih.gov The pyrrolidine (B122466) nitrogen, being a secondary amine, is also a potent nucleophile. Its reactivity in nucleophilic substitution reactions is a key aspect of the functionalization of the pyrrolidine moiety.
Functionalization and Modification of the Pyrrolidine Moiety
The pyrrolidine ring offers several avenues for functionalization. The nitrogen atom of the pyrrolidine is a secondary amine, making it a prime site for various chemical modifications. nih.gov Its basicity and nucleophilicity allow for reactions such as alkylation, acylation, and sulfonylation. nih.gov These reactions can be used to introduce a wide range of functional groups, thereby altering the steric and electronic properties of the molecule.
Furthermore, the carbon atoms of the pyrrolidine ring can be functionalized, although this is generally more challenging than modification at the nitrogen atom. Strategies for the functionalization of pre-formed pyrrolidine rings often involve deprotonation at a carbon atom adjacent to the nitrogen, followed by reaction with an electrophile. nih.gov The stereochemistry of the pyrrolidine ring is an important consideration in its functionalization, as the spatial orientation of substituents can significantly impact the biological activity of its derivatives. nih.gov
Ring-Opening and Ring-Closing Reactions of the Imidazoline and Pyrrolidine Systems
Both the imidazoline and pyrrolidine rings can undergo ring-opening reactions under specific conditions. The imidazoline ring, being a cyclic amidine, can be hydrolyzed under acidic or basic conditions to yield an ethylenediamine (B42938) derivative and a carboxylic acid derivative corresponding to the pyrrolidine moiety. Ring-opening of 2-imidazolines can also be achieved through reductive cleavage. researchgate.net
The pyrrolidine ring is generally more stable but can be opened under more forcing conditions, often involving cleavage of a C-N bond. magtech.com.cn The regioselectivity of pyrrolidine ring-opening is influenced by the substituents on the ring. magtech.com.cn
Conversely, ring-closing reactions are fundamental to the synthesis of the this compound core structure. The imidazoline ring is typically formed by the condensation of ethylenediamine with a suitable carboxylic acid derivative or its equivalent. The synthesis of functionalized pyrrolidines can be achieved through various ring-closing strategies, including intramolecular cyclization reactions. nih.gov
Derivatization for Enhanced Analytical Performance
Chemical derivatization is often employed to improve the analytical properties of compounds for chromatographic analysis. For this compound, derivatization can enhance volatility for gas chromatography (GC) or introduce a chromophore or fluorophore for improved detection in liquid chromatography (LC).
Silylation Reagents and Applications in Gas Chromatography
Silylation is a common derivatization technique for GC analysis of compounds containing active hydrogens, such as those found in amines and amides. sigmaaldrich.comnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the nitrogen atoms of both the pyrrolidine and imidazoline rings with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comnih.gov This process increases the volatility and thermal stability of the analyte, making it more amenable to GC separation and analysis. nih.gov
Table 1: Common Silylation Reagents for GC Analysis
| Reagent | Abbreviation | Target Functional Groups |
|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH, -OH, -SH, -COOH |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -NH, -OH, -SH, -COOH |
Derivatization for Fluorescence and UV-Vis Detection in Liquid Chromatography
For liquid chromatography, derivatization can be used to introduce a chromophore or fluorophore to enhance UV-Vis or fluorescence detection, especially if the parent compound has weak or no absorbance at suitable wavelengths. nih.govmdpi.com The secondary amine of the pyrrolidine ring is a primary target for such derivatization. Reagents that react with amines to form highly conjugated or fluorescent products can be employed.
For UV-Vis detection, derivatization can be achieved by reacting the amine with a reagent containing a strong chromophore. wiley.comnih.gov An alternative approach for compounds that can form complexes, such as those with nitrogen-containing heterocycles, is post-column derivatization with metal ions to form UV-absorbing complexes. nih.gov
For fluorescence detection, highly sensitive methods can be developed by reacting the amine with fluorogenic reagents. nih.govresearchgate.net These reagents are typically non-fluorescent themselves but become highly fluorescent upon reaction with the analyte.
Table 2: Derivatization Strategies for LC Analysis
| Detection Method | Derivatization Approach | Example Reagents/Methods | Target Functional Group |
|---|---|---|---|
| UV-Vis | Introduction of a chromophore | Acylation with chromophoric acyl chlorides | Pyrrolidine nitrogen |
| UV-Vis | Post-column complexation | Metal ions (e.g., Cu(II)) | Imidazoline and pyrrolidine nitrogens |
Strategies for Specific Functional Group Derivatization
The molecular architecture of this compound, featuring a cyclic guanidine (B92328) moiety and a pyrrolidine ring, presents several opportunities for targeted chemical modification. The reactivity of the compound is primarily centered on the dihydroimidazole (B8729859) ring, which contains nucleophilic nitrogen atoms amenable to substitution. Derivatization strategies typically focus on N-alkylation, N-acylation, and N-sulfonylation to modulate the compound's physicochemical properties and biological activity.
Derivatization of the Dihydroimidazole Moiety
The dihydroimidazole ring is the most reactive functional group within the structure. The secondary amine (N-H) is a primary site for derivatization due to its nucleophilicity.
N-Alkylation: The secondary amine within the dihydroimidazole ring can be readily alkylated using various alkylating agents. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of an alkyl halide or a similar reagent. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. Common bases include potassium carbonate or sodium hydride in an appropriate aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). This strategy allows for the introduction of a wide variety of alkyl and substituted alkyl chains.
N-Acylation and N-Sulfonylation: The nucleophilic N-H group of the dihydroimidazole ring can react with acylating or sulfonylating agents to form corresponding amides or sulfonamides. Acyl chlorides, acid anhydrides, and sulfonyl chlorides are common reagents for these transformations. Such reactions can significantly alter the electronic properties of the guanidine core. For instance, the reaction of similar 2-(4,5-dihydro-1H-imidazol-2-yl) structures with sulfonyl chlorides in an aprotic solvent has been shown to yield di-substituted sulfonamide derivatives, indicating the reactivity of both the endocyclic secondary amine and an exocyclic imine group. This highlights the potential for extensive functionalization at the dihydroimidazole core.
The table below summarizes common derivatization strategies for the dihydroimidazole moiety.
| Strategy | Reagent Class | Example Reagent | Resulting Functional Group | Reaction Conditions |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halides | Methyl Iodide (CH₃I) | N-Alkyl Guanidine | Base (e.g., K₂CO₃, NaH) in DMF |
| N-Acylation | Acyl Chlorides | Acetyl Chloride (CH₃COCl) | N-Acyl Guanidine (Amide) | Aprotic solvent, often with a non-nucleophilic base |
| N-Sulfonylation | Sulfonyl Chlorides | Toluenesulfonyl Chloride (TsCl) | N-Sulfonyl Guanidine (Sulfonamide) | Anhydrous aprotic solvent (e.g., Dichloroethane) |
Derivatization of the Pyrrolidine Ring
The pyrrolidine ring in this compound is generally less reactive than the dihydroimidazole moiety. The nitrogen atom is a tertiary amine, making it a potential site for quaternization.
Quaternization: Reaction with an excess of a reactive alkylating agent, such as methyl iodide, can lead to the formation of a quaternary ammonium (B1175870) salt at the pyrrolidine nitrogen. This transformation would introduce a permanent positive charge to the molecule, significantly altering its solubility and interaction with biological targets. However, this reaction may require more forcing conditions compared to the N-alkylation of the dihydroimidazole ring, and selectivity could be a challenge.
Mechanistic Investigations and Advanced Applications of 2 Pyrrolidin 1 Yl 4,5 Dihydro 1h Imidazole in Chemical Research
Exploration in Catalysis and Organocatalysis
The dual functionality inherent in the structure of 2-pyrrolidin-1-yl-4,5-dihydro-1H-imidazole suggests significant potential in catalytic applications. The pyrrolidine (B122466) ring is a cornerstone of modern organocatalysis, while the imidazoline (B1206853) portion offers coordination sites.
While the combination of a secondary amine (pyrrolidine) and an imine/amine functionality (imidazoline) presents a classic bidentate N,N-donor framework suitable for coordinating to transition metals, a detailed review of available scientific literature does not provide specific examples of "this compound" being employed as a ligand in homogeneous catalysis. The broader classes of imidazoline and pyrrolidine derivatives are known to form complexes with metals like copper, palladium, and rhodium for various catalytic transformations, but specific studies focusing on the title compound were not identified.
The pyrrolidine scaffold is a privileged motif in organocatalysis, primarily due to its ability to form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. nih.govnih.gov This activation mechanism is central to a vast number of asymmetric transformations. Chiral pyrrolidine-based catalysts are renowned for their efficiency in reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions. nih.govacs.org
The catalytic cycle typically involves the reaction of the secondary amine of the pyrrolidine ring with a ketone or aldehyde to form an enamine. nih.gov This enamine then acts as a nucleophile, attacking an electrophile. The chirality of the catalyst scaffold directs the approach of the electrophile, leading to high enantioselectivity in the final product. nih.gov The imidazoline portion of the molecule can potentially act as a hydrogen-bond donor or a Brønsted base, providing secondary interactions that can enhance stereocontrol and reaction rates.
Newer pyrrolidine-based organocatalysts have been successfully synthesized and applied in the Michael addition of aldehydes to nitroolefins, achieving high yields and enantioselectivities up to 85% ee. nih.gov The steric and electronic properties of substituents on the pyrrolidine ring are crucial for modulating catalyst activity and selectivity. nih.gov
Below is a table summarizing the performance of representative pyrrolidine-based organocatalysts in asymmetric reactions.
| Reaction Type | Catalyst Type | Substrates | Yield (%) | Enantioselectivity (% ee) |
| Michael Addition | Chiral Pyrrolidine | 3-Phenylpropionaldehyde + trans-β-nitrostyrene | High | up to 85 |
| [3+2] Cycloaddition | Imidazolidinone | Aromatic Nitrones + α,β-Unsaturated Aldehydes | Good | High |
| Aldol Reaction | Prolinamide Derivatives | Ketones + Aldehydes | High | up to 99 |
This table presents generalized data for classes of pyrrolidine-based catalysts to illustrate their reaction scope and effectiveness.
Contributions to Material Science
The structural features of this compound also lend themselves to applications in material science, particularly in the development of functional materials and protective coatings.
Imidazoline and its derivatives are well-established as highly effective corrosion inhibitors, particularly for carbon steel in acidic or CO2-containing environments. dntb.gov.uaelectrochemsci.org The mechanism of inhibition involves the adsorption of the molecule onto the metal surface. The imidazoline ring, with its two nitrogen atoms and pi-electrons, acts as the primary adsorption center. dntb.gov.uanih.gov
The nitrogen atoms can coordinate with vacant d-orbitals of the metal, while the planar ring structure allows for effective surface coverage. This forms a protective film that acts as a barrier, isolating the metal from the corrosive medium and inhibiting both anodic and cathodic reactions. electrochemsci.orgnih.gov The pyrrolidine substituent can further enhance adsorption and the stability of the protective layer. The effectiveness of these inhibitors is concentration-dependent, with inhibition efficiency often increasing until an optimal surface coverage is achieved. nih.gov
The table below summarizes the inhibition efficiency of various imidazoline derivatives on steel.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |
| Oleic Imidazoline Derivative | Carbon Steel | 1% NaCl | 8 ppm | ~40% |
| Modified Thioureido-oleic acid imidazoline (MTAI) | Carbon Steel | CO2/H2S | 20 ppm | 97% |
| Imidazole (B134444) | Carbon Steel Weldment | District Heating Water | 500 ppm | 91.7% |
| (Z)-2-(2-(heptadec-8-enyl)-4,5-dihydroimidazol-1-yl)ethanol | Carbon Steel | 1% NaCl | 8 ppm | 39.6% |
Data is for representative imidazoline derivatives to showcase their performance.
The principles of using heterocyclic compounds as pH-sensitive probes are well-developed, particularly using nitroxide radicals attached to scaffolds like pyrrolidine or imidazoline for Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov While the title compound itself is not a radical, it serves as a model for how such structures can be functionalized into spin probes.
A pH-sensitive spin probe typically contains a stable nitroxide radical (N-O•) and a nearby ionizable group, such as the nitrogen atom in an imidazoline ring. nih.gov The protonation state of this nitrogen atom is dependent on the pH of the local environment. When the nitrogen becomes protonated at low pH, it alters the electronic distribution within the molecule. This change influences the magnetic environment of the unpaired electron on the nitroxide.
This effect is observed in the EPR spectrum as a change in the hyperfine coupling constant (aN) and the g-factor. nih.gov By measuring these spectral parameters, the ratio of the protonated to the unprotonated form of the probe can be determined, which directly correlates to the local pH. For example, the EPR spectra of N,N-dimethyl-3,4-bis-(aminomethyl)-2,2,5,5-tetraethylpyrrolidine-1-oxyl show a distinct dependence on pH. nih.gov This technique allows for precise, non-invasive measurement of pH in complex biological and chemical systems. rsc.org
| Compound Class | Key Structural Feature | Measured EPR Parameter | Application |
| Pyrrolidine Nitroxides | Pyrrolidine ring with N-O• radical | Hyperfine coupling constants (aN, aH) | pH and redox status imaging |
| Imidazoline Nitroxides | Imidazoline ring with N-O• radical | g-factor and aN shifts | pH sensing |
Applications in Chemical Detoxification and Selective Binding
No research findings were identified that describe the application of this compound in chemical detoxification processes. Furthermore, while the broader classes of imidazole and pyrrolidine derivatives are known to be involved in selective binding with various biological targets, no studies detailing the specific selective binding properties or applications of this compound could be located.
Role in Antifouling Coatings
There is no information available in the searched scientific literature to suggest that this compound has been investigated for or is utilized in the development of antifouling coatings.
Mechanistic Studies of Biomolecular Recognition (excluding clinical outcomes)
Detailed mechanistic studies concerning the biomolecular recognition of this compound are not present in the available literature.
Investigation of Enzyme-Substrate/Inhibitor Interaction Mechanisms (e.g., xanthine (B1682287) oxidase)
No studies were found that investigate the interaction mechanisms between this compound and any enzyme, including the example of xanthine oxidase. The role of this specific compound as an enzyme inhibitor or substrate has not been described in the located research.
Analysis of Protein-Ligand Binding Modes and Selectivity
There are no available publications that provide an analysis of the protein-ligand binding modes or the binding selectivity for this compound. While computational and experimental studies often detail such interactions for other heterocyclic compounds, data specific to this molecule is absent.
Receptor Interaction Mechanism Delineation (e.g., adrenoceptors, serotonin (B10506) receptors as chemical targets)
No research could be found that delineates the interaction mechanism of this compound with specific biological receptors, such as adrenoceptors or serotonin receptors.
Future Research Directions and Unexplored Avenues for 2 Pyrrolidin 1 Yl 4,5 Dihydro 1h Imidazole
Development of Novel Asymmetric Synthetic Routes to Chiral Analogs
The synthesis of chiral compounds is a cornerstone of modern medicinal chemistry and materials science. While pyrrolidine-based organocatalysts are well-established, the development of novel asymmetric routes to chiral analogs of 2-pyrrolidin-1-yl-4,5-dihydro-1H-imidazole itself remains an area ripe for exploration. nih.gov Future research could focus on:
Organocatalytic Multicomponent Reactions: Designing one-pot reactions where chirality is introduced early and efficiently. For instance, an asymmetric Groebke-Blackburn-Bienaymé (GBB) reaction could potentially be adapted to construct chiral imidazo-fused heterocycles derived from this scaffold. nih.gov
Substrate-Controlled Diastereoselective Synthesis: Utilizing chiral pool starting materials, such as L-proline or its derivatives, to guide the stereochemical outcome of the cyclization reaction that forms the dihydroimidazole (B8729859) ring.
Enzyme-Catalyzed Kinetic Resolution: Employing enzymes to selectively react with one enantiomer of a racemic mixture of a functionalized precursor, allowing for the separation of enantiomerically pure analogs.
These approaches would provide access to a library of chiral derivatives, essential for applications in asymmetric catalysis and as chiral ligands for metal complexes.
Table 1: Potential Asymmetric Synthetic Strategies
| Strategy | Description | Key Advantages |
| Asymmetric Multicomponent Reactions | A one-pot reaction combining three or more starting materials to form a complex product, with chirality induced by a chiral catalyst (e.g., phosphoric acid). nih.gov | High atom economy, operational simplicity, rapid generation of molecular complexity. |
| Substrate-Controlled Synthesis | Using an enantiomerically pure starting material to direct the formation of subsequent stereocenters. | Predictable stereochemical outcome, leverages readily available chiral starting materials. |
| Enzymatic Resolution | The use of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. | High enantioselectivity, mild reaction conditions, environmentally friendly. |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Environmental Sensing
The development of molecules that can report on their chemical environment through changes in their spectroscopic properties is a rapidly growing field. Functionalized derivatives of this compound could be engineered as advanced spectroscopic probes.
Real-time Reaction Monitoring: By incorporating this scaffold into a larger molecular system, it may be possible to monitor reaction kinetics in real-time using techniques like Nuclear Magnetic Resonance (NMR) or Raman spectroscopy. nih.govnih.govresearchgate.net For example, changes in the chemical shift of the imidazole (B134444) protons could indicate the progress of a metal-catalyzed coupling reaction where the derivative acts as a ligand. Techniques like Signal Amplification By Reversible Exchange (SABRE) could be explored to enhance NMR signals for monitoring reactions at very low concentrations. nih.gov
Environmental Sensing: Attaching fluorophores or chromophores to the core structure could lead to probes for detecting metal ions, anions, or changes in pH. The nitrogen-rich core of the molecule is well-suited to act as a binding site, and a binding event could trigger a measurable change in the absorption or emission spectrum of the attached reporter group. rsc.org The inherent solvatofluorochromic properties of some imidazole derivatives suggest that these new compounds could also be useful for sensing solvent polarity. rsc.orgnih.gov
Rational Design of Functionalized Derivatives for Specific Chemical Transformations
Rational design involves the deliberate modification of a molecule's structure to achieve a specific function. researchgate.netresearchgate.net This approach can be applied to this compound to create bespoke catalysts or reagents.
Bifunctional Organocatalysts: By introducing hydrogen-bond donor or acceptor groups onto the pyrrolidine (B122466) or dihydroimidazole rings, new bifunctional organocatalysts could be created. nih.gov These catalysts could activate both the nucleophile and the electrophile in reactions like aldol (B89426) or Michael additions, leading to high efficiency and stereoselectivity.
Ligands for Transition Metal Catalysis: The nitrogen atoms in the molecule can act as ligands for transition metals. Functionalizing the scaffold with phosphine, carboxylate, or other coordinating groups could yield ligands that fine-tune the reactivity and selectivity of metal catalysts for cross-coupling, hydrogenation, or oxidation reactions.
Targeted Biological Probes: While excluding dosage information, the rational design of derivatives for specific biological interactions is a key research area. For instance, derivatives have been synthesized to act as alpha 2-adrenoreceptor antagonists and serotonin-selective reuptake inhibitors, indicating potential as leads for therapeutics. nih.gov Further modifications could be designed to interact with other specific enzymes or receptors. wikipedia.org
Integration into Supramolecular Assemblies and Nanomaterials
Supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly. rsc.org The structural features of this compound, such as its capacity for hydrogen bonding and π-π stacking, make it an excellent candidate for incorporation into larger, ordered structures. nih.govresearchgate.net
Self-Assembled Monolayers (SAMs): By adding a long alkyl chain or a thiol group, derivatives could be designed to form organized monolayers on surfaces like gold or silicon, modifying their surface properties for applications in electronics or biosensing.
Metal-Organic Frameworks (MOFs): Functionalized with carboxylic acid groups, the molecule could serve as an organic linker to build porous MOFs. These materials have potential applications in gas storage, separation, and catalysis.
Nanoparticle Functionalization: The compound could be used to cap or functionalize nanoparticles, providing stability and introducing new chemical properties to the nanoparticle surface. This is a key principle in nanostructured surface-specific supramolecular chemistry. rsc.org
Exploration of New Catalytic Applications Beyond Current Paradigms
While imidazoline (B1206853) derivatives are known catalysts, future research should aim to move beyond established applications. nih.gov This involves exploring emerging areas of catalysis where its unique electronic and steric properties could be advantageous.
Photoredox Catalysis: Incorporating a photosensitive moiety could allow the molecule to act as a photoredox catalyst, using light energy to drive chemical reactions under mild conditions.
Electrocatalysis: Derivatives could be designed to mediate electron transfer processes at electrode surfaces, for example, in the context of CO₂ reduction or water splitting.
Green Chemistry Approaches: Exploring its catalytic activity in environmentally benign solvents like water or ionic liquids, or under solvent-free conditions, aligns with the principles of sustainable chemistry. mdpi.com Developing catalytic systems that are metal-free and operate at ambient temperatures would be a significant advance. mdpi.com
Table 2: Emerging Catalytic Paradigms
| Paradigm | Potential Role of the Compound | Research Goal |
| Photoredox Catalysis | As a photosensitizer or a key ligand in a photocatalytic system. | To enable light-driven organic transformations with high selectivity and efficiency. |
| Electrocatalysis | As a molecular catalyst immobilized on an electrode surface to facilitate redox reactions. | To develop efficient systems for energy conversion and storage (e.g., fuel cells, CO₂ reduction). |
| Biomimetic Catalysis | To mimic the active site of metalloenzymes, catalyzing complex reactions in aqueous media. | To perform highly selective transformations under mild, biological-like conditions. |
Advanced Computational Methodologies for Predicting Complex Behaviors and Interactions
Computational chemistry provides powerful tools for understanding and predicting molecular behavior, thereby accelerating the design and discovery process. nih.gov
Predictive Modeling of Catalytic Activity: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction transition states and predict the enantioselectivity of new chiral catalysts based on this scaffold. This can guide synthetic efforts toward the most promising candidates. nih.gov
Virtual Screening for Ligand-Receptor Interactions: Employing molecular docking and molecular dynamics simulations to screen virtual libraries of derivatives against biological targets (e.g., enzymes, receptors). This can identify derivatives with high binding affinity and specificity, prioritizing them for synthesis and experimental testing. nih.gov
Modeling Supramolecular Assembly: Using computational models to predict how derivatives will self-assemble in solution or on surfaces. This can aid in the rational design of new materials with desired structural and functional properties.
By systematically applying these advanced computational tools, researchers can de-risk and accelerate the exploration of the vast chemical space accessible from the this compound scaffold.
Q & A
Q. What are the common synthetic routes for 2-pyrrolidin-1-yl-4,5-dihydro-1H-imidazole, and how can reaction conditions be optimized?
The synthesis of imidazole derivatives typically involves cyclization reactions or multi-step protocols. For example, analogous compounds are synthesized via condensation of aldehydes with amines or hydrazines, followed by cyclization under controlled conditions. A common approach involves using ethyl acetoacetate with hydrazine derivatives, followed by cyclization in solvents like ethanol or methanol . Reaction optimization includes adjusting temperature (e.g., 65°C for 12 hours in methanol) and pH, as seen in the synthesis of nitrophenyl-substituted imidazoles . Reagents such as ammonium acetate and dibenzoyl are often employed to facilitate imidazole ring formation .
Q. Which spectroscopic and crystallographic methods are most effective for structural validation of this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy : To analyze proton environments and verify substituent positions.
- IR spectroscopy : To identify functional groups (e.g., C=N stretching in imidazole rings) .
- X-ray crystallography : For unambiguous determination of molecular geometry. Software like SHELX is widely used for refinement, with validation tools (e.g., PLATON) ensuring accuracy . For example, SHELXL refines atomic positions with precision, resolving dihedral angles and intramolecular interactions .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reaction mechanisms of this compound?
DFT methods, such as the B3LYP functional, are critical for modeling thermochemical properties and reaction pathways. Becke’s hybrid functional (B3LYP) combines exact exchange and gradient corrections, achieving <2.4 kcal/mol error in atomization energies . For vibrational spectra, B3LYP outperforms LSDA and MP2 in matching experimental IR and circular dichroism data . To study reaction mechanisms (e.g., copper complex formation), DFT can map transition states and intermediates, as demonstrated in anthracene-imidazole ligand synthesis . Basis sets like 6-31G* or TZ2P are recommended for accuracy .
Q. How can researchers resolve contradictions in crystallographic or spectroscopic data for imidazole derivatives?
Data discrepancies often arise from:
- Crystallographic disorder : Use SHELX’s ADDSYM tool to detect missed symmetry .
- Dynamic effects in NMR : Variable-temperature experiments or DFT-calculated chemical shifts can validate assignments .
- Validation pipelines : Tools like CheckCIF (via IUCr) flag outliers in bond lengths/angles, as seen in corrected structure reports for similar compounds .
Q. What strategies are effective for designing chiral imidazole derivatives with specific biological or catalytic activities?
- Chiral auxiliary incorporation : Use amino alcohols (e.g., L-phenylalaninol) in condensation reactions to introduce stereocenters .
- Coordination chemistry : Imidazole’s N-atoms act as ligands for transition metals (e.g., copper(II)), enabling catalytic applications. DFT studies on charge transfer and frontier orbitals guide metal-ligand compatibility .
- Structure-activity relationships (SAR) : Modify substituents (e.g., nitro or methoxy groups) to tune bioactivity, leveraging synthetic routes from analogous compounds .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
